REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[C:9]2[C:10]([NH2:13])=[N:11][O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:12])[C:9]=1[C:10](=[NH:11])[NH2:13])[CH3:2]
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Name
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Quantity
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3.65 g
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Type
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reactant
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Smiles
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C(C)OC1=CC=CC2=C1C(=NO2)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered through silica gel
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Type
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WASH
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Details
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rinsed through repeatedly with methanol
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Type
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CONCENTRATION
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Details
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The combined filtrates are concentrated under reduced pressure
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Reaction Time |
16 h |
Name
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Type
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|
Smiles
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C(C)OC1=C(C(=CC=C1)O)C(N)=N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |